1-(5-Amino-2-methylphenyl)piperidin-2-one chemical structure and properties
1-(5-Amino-2-methylphenyl)piperidin-2-one chemical structure and properties
An In-Depth Technical Guide to 1-(5-Amino-2-methylphenyl)piperidin-2-one: Structure, Properties, and Synthetic Insights
Introduction
The piperidine ring is a foundational heterocyclic scaffold in medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered structure allows for precise three-dimensional positioning of substituents, making it an ideal building block for designing molecules that interact with biological targets. When incorporated into a lactam structure, forming piperidin-2-one (also known as δ-valerolactam), the scaffold gains amide characteristics, often serving as a constrained peptidomimetic in drug design.[3]
This guide focuses on a specific derivative, 1-(5-Amino-2-methylphenyl)piperidin-2-one , a molecule that combines the privileged piperidin-2-one core with a functionalized N-aryl substituent. The presence of a primary aromatic amine and a methyl group on the phenyl ring offers significant potential for synthetic diversification and modulation of physicochemical properties. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its chemical structure, properties, a plausible synthetic pathway, analytical characterization, and its potential pharmacological significance.
Molecular Structure and Physicochemical Properties
The chemical structure of 1-(5-Amino-2-methylphenyl)piperidin-2-one consists of a piperidin-2-one ring where the nitrogen atom is bonded to a 5-amino-2-methylphenyl group. This N-aryl substitution significantly influences the molecule's planarity, electronic distribution, and potential for intermolecular interactions.
Caption: 2D structure of 1-(5-Amino-2-methylphenyl)piperidin-2-one.
The key physicochemical properties, largely derived from computational predictions, are summarized below. These parameters are critical for predicting the molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O | PubChem[4] |
| Molecular Weight | 204.27 g/mol | PubChem[4] |
| Monoisotopic Mass | 204.12627 Da | PubChem[4] |
| InChIKey | ROFVFYUZNNIHNE-UHFFFAOYSA-N | PubChem[4] |
| SMILES | CC1=C(C=C(C=C1)N)N2CCCCC2=O | PubChem[4] |
| Predicted XLogP3 | 1.4 | PubChem[4] |
| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |
| Hydrogen Bond Acceptors | 2 (from C=O and -NH₂) | Calculated |
| Predicted pKa (basic) | ~4.5 (aromatic amine) | Estimated |
| Predicted pKa (acidic) | ~17 (lactam N-H, for comparison) | Estimated |
Synthesis and Purification
Caption: Proposed synthetic workflow for 1-(5-Amino-2-methylphenyl)piperidin-2-one.
Experimental Protocol: A Representative Synthesis
This protocol describes a plausible method. Researchers should perform appropriate safety assessments and optimization.
Step 1: Synthesis of 1-(2-Methyl-5-nitrophenyl)piperidin-2-one
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Inert Atmosphere: To an oven-dried Schlenk flask, add piperidin-2-one (1.0 eq.), 1-bromo-2-methyl-5-nitrobenzene (1.1 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), and Xantphos (0.05 eq.).
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Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 eq.).
-
Solvent and Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous, degassed toluene via cannula.
-
Rationale: The palladium catalyst is oxygen-sensitive. Using an inert atmosphere and degassed solvents is critical to prevent catalyst degradation and ensure a high-yielding reaction. Cesium carbonate is a strong, non-nucleophilic base suitable for this transformation. Xantphos is a bulky phosphine ligand that promotes the reductive elimination step, which is often rate-limiting in Buchwald-Hartwig couplings.
-
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
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Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Step 2: Synthesis of 1-(5-Amino-2-methylphenyl)piperidin-2-one
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Setup: Dissolve the crude 1-(2-methyl-5-nitrophenyl)piperidin-2-one from Step 1 in ethanol or ethyl acetate.
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Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq.) portion-wise.
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Rationale: Tin(II) chloride is a classic, effective, and scalable reagent for the reduction of aromatic nitro groups to primary amines. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be used, which is often cleaner but requires specialized equipment.
-
-
Reaction: Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours, monitoring by TLC.
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Workup: Cool the reaction to room temperature and carefully basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9.
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Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Purification Protocol
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Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, such as 10% to 50% ethyl acetate in hexanes, is typically effective.
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Self-Validation: The separation is monitored by TLC. Fractions containing the pure product (as determined by a single spot on TLC with a specific Rf value) are combined.
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-
Recrystallization: For higher purity, the product obtained from chromatography can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product as a crystalline solid.
Spectroscopic and Analytical Characterization
Structural confirmation is achieved through a combination of spectroscopic methods. The following data represent the expected analytical signatures for 1-(5-Amino-2-methylphenyl)piperidin-2-one.
¹H NMR (Proton Nuclear Magnetic Resonance)
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Aromatic Protons (3H): Expect complex signals in the δ 6.5-7.2 ppm range. The protons on the phenyl ring will form an ABC spin system due to their distinct chemical environments.
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Amine Protons (2H): A broad singlet (br s) around δ 3.5-4.5 ppm, which is D₂O exchangeable. Its chemical shift can be highly variable depending on solvent and concentration.
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Piperidinone Protons (6H): Multiple multiplets between δ 1.8-3.6 ppm. The two protons alpha to the nitrogen (N-CH₂) and the two protons alpha to the carbonyl (C=O-CH₂) will likely be the most downfield.
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Methyl Protons (3H): A sharp singlet (s) around δ 2.1-2.3 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
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Carbonyl Carbon (C=O): A signal in the δ 170-175 ppm region.
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Aromatic Carbons (6C): Six distinct signals between δ 110-150 ppm. The carbons directly attached to the nitrogen atoms (C-NH₂ and C-N(lactam)) will be significantly affected.
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Piperidinone Carbons (4C): Four signals in the aliphatic region, δ 20-55 ppm.
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Methyl Carbon (CH₃): A signal around δ 15-20 ppm.
IR (Infrared) Spectroscopy The IR spectrum provides clear evidence of the key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450-3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2950-2850 | C-H Stretch | Aliphatic C-H |
| 1660-1640 | C=O Stretch | Tertiary Amide (Lactam)[5] |
| 1620-1580 | N-H Bend | Primary Amine (-NH₂) |
| 1550-1450 | C=C Stretch | Aromatic Ring |
MS (Mass Spectrometry)
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Molecular Ion: For ESI-MS (Electrospray Ionization), the expected peak would be for the protonated molecule [M+H]⁺ at m/z 205.13.[4]
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Predicted Adducts: Other common adducts include [M+Na]⁺ at m/z 227.11 and [M+K]⁺ at m/z 243.09.[4]
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Fragmentation: Common fragmentation pathways could involve the loss of CO (28 Da) from the lactam ring or cleavage of the piperidinone ring itself.
Pharmacological Relevance and Potential Applications
The true value of 1-(5-Amino-2-methylphenyl)piperidin-2-one lies in its potential as a versatile building block for drug discovery. The core structure is a "privileged scaffold," meaning it is capable of binding to multiple, diverse biological targets.
The Piperidin-2-one Core: The δ-lactam ring is a conformationally restricted analogue of a dipeptide, making it an excellent starting point for designing peptidomimetics.[3] This structural feature has been exploited to develop inhibitors for enzymes like ACE and renin.[3]
The N-Aryl Substituent: Attaching an aromatic ring directly to the lactam nitrogen creates a class of compounds with a broad range of documented biological activities, including:
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Anticancer Properties: Piperidine derivatives have shown cytotoxicity against various cancer cell lines.[6]
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CNS Activity: The piperidine scaffold is central to drugs targeting neurokinin receptors and monoamine transporters.[3][7]
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Antimicrobial and Anti-inflammatory Effects: Various substituted piperidines have demonstrated significant antimicrobial and anti-inflammatory potential.[6][8]
The 5-Amino Group as a Chemical Handle: The primary aromatic amine is not just a pharmacophoric feature but a critical synthetic handle. It allows for the rapid generation of a chemical library through well-established reactions like acylation, sulfonylation, reductive amination, and urea/thiourea formation. This enables a systematic Structure-Activity Relationship (SAR) study to optimize potency, selectivity, and ADME properties.
Caption: From core scaffold to drug candidate: a typical discovery workflow.
Conclusion
1-(5-Amino-2-methylphenyl)piperidin-2-one is a strategically designed chemical entity that stands at the intersection of privileged structures and synthetic versatility. While its own biological profile is yet to be extensively reported, its constituent parts—the N-aryl piperidin-2-one core and the reactive primary amine—make it a high-value intermediate for medicinal chemistry programs. This guide provides the foundational knowledge, from molecular properties to a robust synthetic strategy and analytical expectations, required for researchers to effectively utilize this compound in the pursuit of novel therapeutics.
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